Tetracobalt dodecacarbonyl

Description

The exact mass of the compound Cobalt, tri-mu-carbonylnonacarbonyltetra-, tetrahedro is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Acute Toxic;Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

carbon monoxide;cobalt | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/12CO.4Co/c12*1-2;;;; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMFAWOSEDSLYSZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

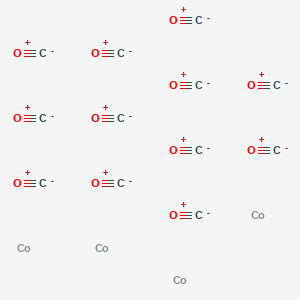

[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[Co].[Co].[Co].[Co] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12Co4O12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

571.85 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Black crystalline solid; [Alfa Aesar MSDS] | |

| Record name | Tetracobalt dodecacarbonyl | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19838 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

17786-31-1 | |

| Record name | Tri-μ-carbonylnonacarbonyltetracobalt | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.951 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Discovery and Characterization of Tetracobalt Dodecacarbonyl: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tetracobalt dodecacarbonyl, Co₄(CO)₁₂, is a metal carbonyl cluster compound that has garnered significant interest due to its catalytic activity and unique structural features. This technical guide provides an in-depth overview of the discovery, synthesis, purification, and detailed characterization of this important organometallic compound. It is intended to serve as a comprehensive resource, offering detailed experimental protocols and tabulated quantitative data for easy reference. The guide also includes visualizations of the synthetic pathway and molecular structure to facilitate a deeper understanding of the core concepts.

Introduction: A Historical Perspective

The field of metal carbonyl chemistry was pioneered by the work of Walter Hieber in the 1930s.[1] His foundational research into the synthesis and reactivity of metal carbonyls laid the groundwork for the discovery of a vast array of new compounds, including metal carbonyl clusters. Building upon this, the Italian chemist Paolo Chini made substantial contributions to the synthesis and characterization of high-nuclearity metal carbonyl clusters from the 1950s onwards, earning him the moniker "King of the Clusters".[2] It was within this fertile scientific landscape that this compound was discovered and its unique properties explored. The structural elucidation was a significant milestone, with the work of Corradini and later Wei, through X-ray crystallography, revealing its intricate tetrahedral cobalt core with both terminal and bridging carbonyl ligands.[1]

Synthesis of this compound

The most common and convenient method for the laboratory synthesis of this compound is the thermal decomposition of dicobalt octacarbonyl (Co₂(CO)₈).[3] This decarbonylation reaction proceeds with the evolution of carbon monoxide gas.

Reaction:

2 Co₂(CO)₈ → Co₄(CO)₁₂ + 4 CO

Detailed Experimental Protocol: Synthesis

This protocol is adapted from established laboratory procedures for the synthesis of this compound.

Materials:

-

Dicobalt octacarbonyl (Co₂(CO)₈)

-

An inert, high-boiling solvent (e.g., hexane or toluene)

-

Inert gas (e.g., Argon or Nitrogen)

-

Schlenk flask or similar reaction vessel with a condenser

-

Heating mantle with a temperature controller

-

Gas bubbler

Procedure:

-

Inert Atmosphere: The entire synthesis must be carried out under an inert atmosphere to prevent the oxidation of the cobalt carbonyl complexes. Assemble the Schlenk flask with a condenser and ensure the system is thoroughly flushed with an inert gas.

-

Reaction Setup: In the Schlenk flask, dissolve dicobalt octacarbonyl in the chosen inert solvent. The concentration should be such that the starting material is fully dissolved.

-

Thermal Decomposition: Gently heat the solution to 50 °C using a heating mantle. The progress of the reaction can be monitored by the evolution of carbon monoxide, which can be vented through a gas bubbler. The reaction is typically complete within a few hours.

-

Crystallization: As the reaction proceeds and carbon monoxide is liberated, the less soluble this compound will begin to precipitate from the solution as black crystals.

-

Isolation: Once the reaction is complete (i.e., gas evolution ceases), allow the mixture to cool to room temperature. The crystalline product can be isolated by filtration under an inert atmosphere.

-

Washing and Drying: Wash the collected crystals with a small amount of cold, deoxygenated solvent to remove any residual soluble impurities. The purified product should be dried under vacuum.

Diagram of the Synthetic Workflow:

References

Synthesis of Tetracobalt Dodecacarbonyl from Dicobalt Octacarbonyl: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of tetracobalt dodecacarbonyl (Co₄(CO)₁₂) from its precursor, dicobalt octacarbonyl (Co₂(CO)₈). This transformation is a fundamental reaction in organometallic chemistry, yielding a cluster compound with significant applications in catalysis and materials science. This document outlines the reaction principles, experimental protocols, physical and spectroscopic data of the compounds involved, and the necessary safety precautions.

Introduction

This compound, Co₄(CO)₁₂, is a black, crystalline, air-sensitive solid that serves as a key precursor in the synthesis of various cobalt-containing materials and as a catalyst in organic reactions.[1] It is most commonly prepared by the thermal decarbonylation of dicobalt octacarbonyl, Co₂(CO)₈.[2][3] This process involves the loss of carbon monoxide ligands and the subsequent aggregation of cobalt centers to form the tetrahedral Co₄ core.[4] Understanding the parameters of this synthesis is crucial for obtaining high-purity Co₄(CO)₁₂ for research and development applications.

Reaction Overview

The synthesis of this compound from dicobalt octacarbonyl is a thermal decomposition reaction. The balanced chemical equation for this conversion is:

2 Co₂(CO)₈ → Co₄(CO)₁₂ + 4 CO[2]

This reaction is typically carried out by heating a solution of dicobalt octacarbonyl in a low-polarity, inert solvent.[5] The choice of solvent and reaction temperature are critical parameters that influence the reaction rate and the purity of the final product.

Experimental Protocol

The following is a generalized experimental protocol for the synthesis of this compound. All manipulations should be performed under an inert atmosphere (e.g., nitrogen or argon) using standard Schlenk line or glovebox techniques due to the air sensitivity of the cobalt carbonyl compounds.[1]

Materials:

-

Dicobalt octacarbonyl (Co₂(CO)₈), stabilized

-

Anhydrous, deoxygenated hexane or toluene

-

Anhydrous, deoxygenated pentane for washing/recrystallization

-

Schlenk flask equipped with a magnetic stir bar and a reflux condenser

-

Inert gas supply (Nitrogen or Argon)

-

Heating mantle with a temperature controller

-

Cannula and/or gas-tight syringes for liquid transfers

-

Filter cannula or fritted glass filter

Procedure:

-

Reaction Setup: In a Schlenk flask under a positive pressure of inert gas, dissolve dicobalt octacarbonyl in anhydrous, deoxygenated hexane or toluene. The concentration of the solution can vary, but a dilute solution is generally preferred to control the reaction rate.

-

Thermal Decomposition: Heat the solution to a temperature between 50-60 °C with vigorous stirring. The decomposition of dicobalt octacarbonyl, which has a melting point of 51-52 °C and begins to decompose above this temperature, will be visually indicated by a color change from orange to a dark purple or black solution as the Co₄(CO)₁₂ forms.[2] The evolution of carbon monoxide gas will also be observed.

-

Reaction Monitoring: The progress of the reaction can be monitored by infrared spectroscopy by observing the disappearance of the characteristic ν(CO) bands of Co₂(CO)₈ and the appearance of those corresponding to Co₄(CO)₁₂.

-

Isolation of the Product: Once the reaction is complete (typically after several hours, depending on the scale and temperature), the reaction mixture is cooled to room temperature. The product, this compound, is sparingly soluble in hexane and will precipitate out of the solution as a black microcrystalline solid.

-

Purification: The precipitated product can be isolated by filtration via a filter cannula or on a fritted glass filter under an inert atmosphere. The crude product should be washed with cold, deoxygenated pentane to remove any unreacted Co₂(CO)₈ and other soluble impurities.[1] Further purification can be achieved by recrystallization from a minimal amount of hot toluene or by sublimation under high vacuum, although the latter can be challenging due to the compound's thermal sensitivity.

-

Drying and Storage: The purified this compound should be dried under vacuum to remove residual solvent. The final product is a black, crystalline solid that should be stored under an inert atmosphere at low temperature to prevent decomposition.

Data Presentation

The following tables summarize the key quantitative data for the reactant and the product.

Table 1: Physical Properties of Cobalt Carbonyls

| Property | Dicobalt Octacarbonyl (Co₂(CO)₈) | This compound (Co₄(CO)₁₂) |

| Molar Mass | 341.95 g/mol [2] | 571.86 g/mol [4] |

| Appearance | Orange to red-brown crystals[2] | Black crystals[4] |

| Density | 1.87 g/cm³[2] | 2.09 g/cm³[4] |

| Melting Point | 51-52 °C (decomposes)[2] | Decomposes at 60 °C[4] |

| Solubility | Insoluble in water; soluble in organic solvents.[2] | Insoluble in water; sparingly soluble in organic solvents.[4] |

Table 2: Infrared Spectroscopic Data (ν(CO) bands) in Hydrocarbon Solution

| Compound | Terminal ν(CO) (cm⁻¹) | Bridging ν(CO) (cm⁻¹) |

| Co₂(CO)₈ (solution isomers) | ~2071, 2059, 2044, 2031, 2023 | ~1867, 1858 |

| Co₄(CO)₁₂ | ~2065, 2055, 2018 | ~1867 |

Note: The IR spectrum of Co₂(CO)₈ in solution is complex due to the presence of bridged and non-bridged isomers.

Mandatory Visualizations

Experimental Workflow

References

An In-depth Technical Guide to the Molecular Geometry of Tetracobalt Dodecacarbonyl

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetracobalt dodecacarbonyl, with the chemical formula Co₄(CO)₁₂, is a metal carbonyl cluster compound that serves as a significant subject of study in organometallic chemistry. Its intricate molecular architecture and dynamic behavior in solution have intrigued chemists for decades. This technical guide provides a comprehensive overview of the molecular geometry of this compound, consolidating data from experimental and computational studies. This document is intended to be a valuable resource for researchers, scientists, and professionals in drug development who may utilize metal carbonyl clusters in catalysis or as synthons for more complex molecules.

Molecular Structure and Symmetry

This compound is characterized by a tetrahedral core of four cobalt atoms. The overall molecular symmetry of the cluster is C₃ᵥ.[1] This symmetry arises from the arrangement of the twelve carbonyl (CO) ligands around the cobalt tetrahedron. Of these twelve ligands, nine are terminal, meaning each is bonded to a single cobalt atom, while three act as bridging ligands, each spanning an edge between two cobalt atoms.[1]

The cobalt atoms in the cluster can be differentiated into two types based on their coordination environment. One cobalt atom, located on the C₃ axis, is bonded to three other cobalt atoms and three terminal carbonyl ligands. The other three cobalt atoms form the base of the tetrahedron and are each bonded to two other cobalt atoms, two terminal carbonyl ligands, and are involved in the carbonyl bridging.

There has been some theoretical exploration of a more symmetrical Td structure for Co₄(CO)₁₂, which would feature only terminal carbonyl ligands.[1] However, computational studies, specifically Density Functional Theory (DFT) calculations, have consistently shown that the C₃ᵥ structure with bridging carbonyls is the global minimum and thus the most stable isomer.[1] The Td structure is calculated to be significantly higher in energy.[1]

Quantitative Structural Data

The precise geometric parameters of this compound have been determined through single-crystal X-ray diffraction and further investigated by computational methods. The following tables summarize the key quantitative data on bond lengths and angles.

Table 1: Cobalt-Cobalt Bond Distances

| Parameter | Experimental (X-ray) / Å | Computational (DFT) / Å |

| Average Co-Co distance | 2.499[1] | 2.51 - 2.52[1] |

Table 2: Carbonyl Ligand Bond Distances and Angles

| Parameter | Experimental (X-ray) / Å or ° |

| Average C-O bond length | 1.133[1] |

| Average Co-C-O angle | 177.5[1] |

Experimental Protocols

Synthesis of this compound

The most common laboratory synthesis of this compound involves the thermal decarbonylation of dicobalt octacarbonyl (Co₂(CO)₈).

Reaction:

2Co₂(CO)₈ → Co₄(CO)₁₂ + 4CO

Detailed Protocol:

-

Starting Material: Dicobalt octacarbonyl (Co₂(CO)₈).

-

Solvent: An inert solvent such as hexane or toluene is typically used.

-

Reaction Conditions: The solution of dicobalt octacarbonyl is heated to a temperature of 50-60 °C under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.

-

Reaction Monitoring: The progress of the reaction can be monitored by the evolution of carbon monoxide gas and by infrared spectroscopy, observing the disappearance of the characteristic CO stretching frequencies of Co₂(CO)₈ and the appearance of those for Co₄(CO)₁₂.

-

Work-up and Purification: Upon completion of the reaction, the solvent is removed under reduced pressure. The resulting black crystalline solid is then purified by recrystallization from a suitable solvent like hexane.

Single-Crystal X-ray Diffraction

The definitive solid-state structure of this compound was determined by single-crystal X-ray diffraction. While specific experimental details from the original publications are not fully detailed in the readily available literature, a general protocol for such an analysis is outlined below.

General Protocol:

-

Crystal Growth: High-quality single crystals of Co₄(CO)₁₂ are grown by slow evaporation of a saturated solution in an appropriate solvent (e.g., hexane) under an inert atmosphere.

-

Crystal Mounting: A suitable single crystal is selected and mounted on a goniometer head.

-

Data Collection: The crystal is placed in a diffractometer and cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations. A monochromatic X-ray beam is directed at the crystal, and the diffraction pattern is recorded on a detector as the crystal is rotated.

-

Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods and refined using least-squares procedures to obtain the final atomic coordinates, bond lengths, and bond angles.

Spectroscopic Characterization

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy is a powerful tool for characterizing the structure of metal carbonyls. The number and frequency of the C-O stretching bands are indicative of the molecular symmetry and the nature of the carbonyl ligands (terminal vs. bridging).

-

Terminal CO ligands typically show stretching frequencies in the range of 2100-2000 cm⁻¹.

-

Bridging CO ligands exhibit lower stretching frequencies, usually in the range of 1850-1750 cm⁻¹.

The infrared spectrum of Co₄(CO)₁₂ is noted to be simpler than what might be theoretically expected for its C₃ᵥ structure, which has led to discussions about its dynamic behavior in solution.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR spectroscopy is particularly informative for studying the dynamics of Co₄(CO)₁₂ in solution. At room temperature, the ¹³C NMR spectrum often shows a single, broad resonance for the carbonyl ligands, indicating a rapid exchange process that makes all carbonyls appear equivalent on the NMR timescale. This fluxional behavior involves the interchange of terminal and bridging carbonyl ligands.

Visualizations

Molecular Structure of this compound

Caption: Ball-and-stick model of Co₄(CO)₁₂.

Synthesis Workflow

Caption: Synthetic pathway for Co₄(CO)₁₂.

References

An In-depth Technical Guide to the Physical and Chemical Properties of Dodecacarbonyltetracobalt(0)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dodecacarbonyltetracobalt(0), with the chemical formula Co₄(CO)₁₂, is a metal carbonyl cluster compound that serves as a significant subject of study and a versatile reagent in organometallic chemistry and catalysis. This document provides a comprehensive overview of its core physical and chemical properties, detailed experimental protocols for its synthesis and characterization, and a summary of its reactivity. This guide is intended to be a valuable resource for researchers and professionals who utilize or study cobalt carbonyl complexes.

Physical Properties

Co₄(CO)₁₂ is a black, crystalline solid that is air-sensitive and should be handled under an inert atmosphere.[1] It is insoluble in water but exhibits solubility in some organic solvents.[1] The molecule possesses a tetrahedral core of four cobalt atoms, with a C₃ᵥ symmetry in the solid state. This structure is characterized by the presence of both terminal and bridging carbonyl ligands.[1]

Tabulated Physical Data

| Property | Value | Reference(s) |

| Chemical Formula | Co₄(CO)₁₂ | [1] |

| Molar Mass | 571.858 g/mol | [1] |

| Appearance | Black crystalline solid | [1] |

| Density | 2.09 g/cm³ | [1] |

| Melting Point | Decomposes at 60 °C (333 K) | [1] |

| Solubility | Insoluble in water | [1] |

| Symmetry (Solid State) | C₃ᵥ | [1][2] |

Structural Parameters

The crystal structure of Co₄(CO)₁₂ reveals a tetrahedral arrangement of cobalt atoms. Three of the edges of the Co₄ tetrahedron are bridged by carbonyl ligands, while the remaining nine carbonyls are terminally bonded to the cobalt atoms.[1]

| Parameter | Average Value (Å) | Reference(s) |

| Co-Co Bond Distance | 2.499 | [1] |

| Co-C (terminal) Bond Distance | ~1.80 | |

| Co-C (bridging) Bond Distance | ~1.92 | |

| C-O (terminal) Bond Length | 1.133 | [1] |

| C-O (bridging) Bond Length | ~1.17 | |

| Co-C-O Angle | 177.5° | [1] |

Chemical Properties and Reactivity

Co₄(CO)₁₂ exhibits a rich and diverse chemistry, primarily characterized by its thermal instability, susceptibility to ligand substitution, and reactions with nucleophiles and electrophiles.

Thermal Decomposition

Upon heating, Co₄(CO)₁₂ decomposes, ultimately yielding metallic cobalt and carbon monoxide. The decomposition process begins at temperatures as low as 60 °C.[1] The enthalpy of this decomposition reaction in the crystalline state to gaseous carbon monoxide and crystalline cobalt has been determined.[3]

Decomposition Reaction:

Co₄(CO)₁₂(cr) → 4 Co(cr) + 12 CO(g)

Reactivity with Nucleophiles and Electrophiles

Co₄(CO)₁₂ reacts with a variety of nucleophiles, such as halide ions and alkoxides, to form anionic clusters of the type [Co₄(CO)₁₁X]⁻.[4] These reactions typically occur at low temperatures. The carbonyl carbons in Co₄(CO)₁₂ are electrophilic and can be attacked by strong nucleophiles.

Ligand Substitution Reactions

The carbonyl ligands in Co₄(CO)₁₂ can be substituted by other ligands, such as phosphines and phosphites. The extent of substitution can be controlled by the reaction conditions and the stoichiometry of the reactants.

Carbonyl Fluxionality

In solution, Co₄(CO)₁₂ is stereochemically non-rigid, meaning the carbonyl ligands rapidly exchange their positions. Variable-temperature NMR studies have shown that all twelve carbonyl ligands undergo a complete scrambling process. This fluxional behavior is a common feature of many metal carbonyl clusters.

Experimental Protocols

Synthesis of Dodecacarbonyltetracobalt(0)

Co₄(CO)₁₂ is typically synthesized by the thermal decarbonylation of octacarbonyldicobalt(0), Co₂(CO)₈.[1]

Reaction:

2 Co₂(CO)₈ → Co₄(CO)₁₂ + 4 CO

Materials:

-

Octacarbonyldicobalt(0) (Co₂(CO)₈)

-

An inert, high-boiling solvent (e.g., hexane, toluene)

-

Schlenk line or glovebox for inert atmosphere operations

-

Heating mantle and reflux condenser

-

Crystallization dish

Procedure:

-

Under an inert atmosphere (e.g., nitrogen or argon), dissolve Co₂(CO)₈ in the chosen solvent in a Schlenk flask equipped with a reflux condenser.

-

Heat the solution to a gentle reflux. The temperature will depend on the solvent used (for hexane, the boiling point is ~69 °C).

-

Maintain the reflux for several hours. The progress of the reaction can be monitored by the color change of the solution and by infrared spectroscopy, observing the disappearance of the Co₂(CO)₈ bands and the appearance of the Co₄(CO)₁₂ bands.

-

After the reaction is complete, allow the solution to cool slowly to room temperature.

-

Further cooling in a refrigerator or freezer will promote the crystallization of the black Co₄(CO)₁₂ product.

-

Isolate the crystals by filtration under an inert atmosphere, wash with a small amount of cold solvent, and dry under vacuum.

Purification by Recrystallization

The crude Co₄(CO)₁₂ can be purified by recrystallization from a suitable solvent like hexane or toluene.

Procedure:

-

In an inert atmosphere, dissolve the crude product in a minimal amount of the chosen solvent at room temperature or with gentle warming.

-

Filter the solution to remove any insoluble impurities.

-

Allow the filtrate to stand undisturbed at a low temperature (e.g., in a freezer) for several hours to induce crystallization.

-

Collect the purified crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.

Characterization

IR spectroscopy is a crucial technique for characterizing Co₄(CO)₁₂ due to the strong absorptions of the carbonyl ligands in the 2100-1800 cm⁻¹ region. The spectrum exhibits distinct bands for the terminal and bridging carbonyl groups.

| Wavenumber (cm⁻¹) | Assignment |

| ~2065-2000 | Terminal C≡O stretching |

| ~1870 | Bridging C=O stretching |

Note: The exact positions of the bands can vary slightly depending on the solvent and the physical state of the sample.

¹³C NMR spectroscopy is used to study the structure and dynamics of Co₄(CO)₁₂ in solution. Due to the fluxional nature of the molecule at room temperature, a single, broad resonance is often observed for the carbonyl carbons. At low temperatures, where the exchange process is slowed, distinct signals for the different carbonyl environments can be resolved. The chemical shifts for terminal carbonyls typically appear in the range of 200-220 ppm, while bridging carbonyls are found further downfield.

Mass spectrometry of Co₄(CO)₁₂ typically shows a parent molecular ion followed by the sequential loss of the twelve carbonyl ligands, which is a characteristic fragmentation pattern for metal carbonyl clusters.

TGA can be used to study the thermal decomposition of Co₄(CO)₁₂. The analysis is performed by heating a small sample of the compound at a controlled rate in an inert atmosphere and monitoring the mass loss as a function of temperature. This provides information on the decomposition temperature and the stoichiometry of the decomposition process.

Visualizations

Synthesis and Purification Workflow

Caption: Workflow for the synthesis and purification of Co₄(CO)₁₂.

Characterization Workflow

Caption: Workflow for the characterization of Co₄(CO)₁₂.

Carbonyl Scrambling Mechanism

Caption: Conceptual diagram of carbonyl scrambling in Co₄(CO)₁₂.

References

- 1. Tetracobalt dodecacarbonyl - Wikipedia [en.wikipedia.org]

- 2. Vibrational frequencies of the homoleptic cobalt carbonyls: Co4(CO)12 and Co6(CO)16 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Co4(CO)12 [webbook.nist.gov]

- 4. Reactivity of [Co4(CO)12]. Synthesis and characterization of tetracobalt carbonyl anions of general forumla [Co4(CO)11X]– - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to Tetracobalt Dodecacarbonyl (CAS: 17786-31-1)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of tetracobalt dodecacarbonyl, a significant organometallic cluster compound. It details its chemical and physical properties, synthesis, structure, and key applications, with a focus on its role in organic synthesis. This document is intended to serve as a valuable resource for professionals in research and development.

Core Properties and Data

This compound, with the chemical formula Co₄(CO)₁₂, is a black, crystalline solid.[1][2] It is an air-sensitive compound that is insoluble in water.[1] This cluster compound is a key precursor and catalyst in various chemical transformations.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 17786-31-1 | [1][3] |

| Molecular Formula | C₁₂Co₄O₁₂ | [2][3] |

| Molecular Weight | 571.85 g/mol | [2] |

| Appearance | Black crystalline solid | [1][2] |

| Melting Point | 60 °C (decomposes) | [1] |

| Density | 2.09 g/cm³ | [1] |

| Solubility | Insoluble in water | [1] |

| Hazards | Flammable solid, Toxic if swallowed, May cause an allergic skin reaction, Toxic if inhaled, Suspected of causing cancer. | [2] |

Table 2: Spectroscopic Data for this compound

| Spectroscopic Technique | Peak Assignments | Reference(s) |

| Infrared (IR) Spectroscopy | The IR spectrum shows characteristic bands for both terminal and bridging carbonyl ligands. | [4] |

| (Specific peak data not available in search results) | ||

| ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy | The ¹³C NMR spectrum provides information on the different carbonyl environments within the cluster. | |

| (Specific peak data not available in search results) |

Molecular Structure

This compound possesses a tetrahedral core of four cobalt atoms.[1] The molecular structure has C₃ᵥ symmetry.[1] The twelve carbonyl ligands are arranged with nine in terminal positions and three bridging the cobalt atoms.[1] The average cobalt-cobalt bond distance is 2.499 Å, and the average carbon-oxygen bond length is 1.133 Å.[1]

Experimental Protocols

Synthesis of this compound

This compound is synthesized through the thermal decarbonylation of dicobalt octacarbonyl (Co₂(CO)₈).[1][5][6]

Reaction:

2 Co₂(CO)₈ → Co₄(CO)₁₂ + 4 CO[1][5][6]

Detailed Experimental Protocol:

A detailed experimental protocol for the synthesis of this compound from dicobalt octacarbonyl was investigated. The general procedure involves heating a solution of dicobalt octacarbonyl in an inert solvent.

-

Procedure: In a reaction flask equipped with a reflux condenser and under an inert atmosphere (e.g., nitrogen or argon), dissolve dicobalt octacarbonyl in a suitable solvent such as toluene. Heat the solution to a temperature range of 40-61°C. The reaction progress can be monitored by measuring the volume of carbon monoxide gas evolved. Upon completion of the reaction, the solvent is removed under reduced pressure. The resulting solid is then purified, typically by crystallization from a suitable solvent, to yield black crystals of this compound. It is crucial to maintain an inert atmosphere throughout the process due to the air sensitivity of the cobalt carbonyl complexes.

Application in the Pauson-Khand Reaction

This compound is a known catalyst for the Pauson-Khand reaction, a [2+2+1] cycloaddition of an alkyne, an alkene, and carbon monoxide to form a cyclopentenone.[7]

Detailed Experimental Protocol for a Catalytic Pauson-Khand Reaction:

While many protocols utilize dicobalt octacarbonyl, this compound can also be employed as a catalyst.

-

Procedure: To a flame-dried reaction vessel under an inert atmosphere, add the alkyne and the alkene substrates in a suitable solvent (e.g., toluene). Add a catalytic amount of this compound. The reaction mixture is then heated under a carbon monoxide atmosphere. The reaction progress is monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC). Upon completion, the reaction mixture is cooled, and the catalyst is removed by filtration through a pad of silica gel. The solvent is then evaporated, and the crude product is purified by column chromatography to yield the desired cyclopentenone.

Signaling Pathways and Logical Relationships

Thermal Decomposition of Dicobalt Octacarbonyl to this compound

The formation of this compound from dicobalt octacarbonyl proceeds through a mechanism involving the dissociation of carbonyl ligands and the dimerization of coordinatively unsaturated cobalt carbonyl species.

Caption: Proposed pathway for the thermal formation of this compound.

The Pauson-Khand Reaction Mechanism

The generally accepted mechanism for the cobalt-catalyzed Pauson-Khand reaction involves several key steps: formation of a cobalt-alkyne complex, coordination of the alkene, migratory insertion of the alkene and a carbonyl ligand, and finally, reductive elimination to yield the cyclopentenone product.[7]

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound | C12Co4O12 | CID 6096999 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound [webbook.nist.gov]

- 4. researchgate.net [researchgate.net]

- 5. Dicobalt octacarbonyl - Wikipedia [en.wikipedia.org]

- 6. Dicobalt octacarbonyl - Wikiwand [wikiwand.com]

- 7. Pauson–Khand reaction - Wikipedia [en.wikipedia.org]

A Technical Guide to the History of Cobalt Carbonyl Cluster Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

The field of organometallic chemistry has been significantly shaped by the study of metal carbonyl clusters, with cobalt carbonyls holding a place of particular historical and synthetic importance. These compounds, characterized by a framework of cobalt atoms bonded to carbon monoxide ligands, have not only been pivotal in the development of cluster chemistry but have also found significant applications in industrial catalysis. This technical guide provides an in-depth exploration of the history of cobalt carbonyl cluster chemistry, from the initial discovery of the foundational dicobalt octacarbonyl to the synthesis and structural elucidation of higher nuclearity clusters. The document details key synthetic methodologies, presents structural and spectroscopic data, and outlines the evolution of our understanding of these fascinating molecules. For drug development professionals, the catalytic applications of these clusters, particularly in hydroformylation, are relevant to the synthesis of complex organic molecules that may serve as pharmaceutical precursors.

A Century of Discovery: A Historical Timeline

The journey into cobalt carbonyl cluster chemistry began in the early 20th century, with key advancements driven by pioneering chemists who developed the techniques for handling these often air-sensitive and volatile compounds.

Early 20th Century: The Dawn of Metal Carbonyls

The story of cobalt carbonyls is intrinsically linked to the broader history of metal carbonyl chemistry. Following the initial synthesis of nickel tetracarbonyl by Ludwig Mond in 1890, the early 1900s saw a burgeoning interest in the reactions of carbon monoxide with various metals.[1]

1930s: Hieber's Foundational Work

The systematic investigation of metal carbonyls was pioneered by German chemist Walter Hieber. His work in the 1930s laid the groundwork for the field, including the discovery of the first metal carbonyl hydrides through the "Hieber base reaction."[2][3] While not initially focused on cobalt, his development of high-pressure carbonylation techniques was crucial for the later synthesis of cobalt carbonyls.[2]

1938: The Advent of Hydroformylation

Otto Roelen's discovery of the hydroformylation reaction (or oxo process) in 1938 was a landmark achievement that highlighted the catalytic potential of cobalt carbonyls. This process, which converts alkenes, carbon monoxide, and hydrogen into aldehydes, established cobalt carbonyls as industrially significant catalysts.[4] The active catalyst in this process was later identified as cobalt tetracarbonyl hydride, HCo(CO)₄.

Mid-20th Century: Structural Elucidation and Higher Nuclearity Clusters

The mid-20th century was characterized by efforts to understand the structures of the initially synthesized cobalt carbonyls and to build larger, more complex clusters. X-ray crystallography became an indispensable tool in this endeavor.

1950s-1960s: The Rise of Cluster Chemistry and Chini's Contributions

Italian chemist Paolo Chini emerged as a leading figure in the synthesis and characterization of high-nuclearity metal carbonyl clusters.[5] His work, beginning in the late 1950s, led to the development of rational synthetic routes to a variety of clusters, including those of cobalt.[6] Chini's "redox condensation" method became a powerful tool for building larger clusters from smaller anionic and neutral fragments.[6]

Late 20th Century to Present: Advanced Techniques and Applications

The latter part of the 20th century and the beginning of the 21st century have seen the application of more advanced analytical techniques, such as multidimensional NMR and sophisticated mass spectrometry, to study the dynamic behavior and reactivity of cobalt carbonyl clusters. Computational chemistry has also become a powerful tool for understanding their electronic structure and predicting their properties.[3] The catalytic applications of cobalt carbonyls continue to be an active area of research, with a focus on improving selectivity and efficiency.

Core Cobalt Carbonyl Clusters: Synthesis and Properties

The chemistry of cobalt carbonyl clusters is built upon a foundation of a few key compounds, from which a vast array of higher nuclearity clusters can be derived.

Dicobalt Octacarbonyl, Co₂(CO)₈

Dicobalt octacarbonyl is the cornerstone of cobalt carbonyl chemistry, serving as the primary starting material for the synthesis of virtually all other cobalt carbonyl clusters.[2]

Synthesis: The industrial synthesis of Co₂(CO)₈ involves the high-pressure carbonylation of cobalt(II) salts, such as cobalt(II) acetate, in the presence of hydrogen.[2] It can also be prepared by the direct reaction of finely divided cobalt metal with carbon monoxide at high pressure and temperature.[2]

Structure and Properties: In the solid state and in solution, Co₂(CO)₈ exists as a mixture of isomers. The major isomer features two bridging carbonyl ligands and has C₂ᵥ symmetry.[7] The minor isomer has no bridging carbonyls and a direct Co-Co bond, exhibiting D₄d symmetry.[8] These isomers are in rapid equilibrium in solution.[7]

Tetracobalt Dodecacarbonyl, Co₄(CO)₁₂

This tetranuclear cluster is readily formed from the dinuclear precursor.

Synthesis: Co₄(CO)₁₂ is synthesized by the thermal decarbonylation of Co₂(CO)₈ in an inert solvent.[9]

Structure and Properties: The molecule consists of a tetrahedral Co₄ core with C₃ᵥ symmetry.[9] There are nine terminal and three bridging carbonyl ligands.[9]

Hexacobalt Hexadecacarbonyl, Co₆(CO)₁₆

This higher nuclearity cluster represents a move towards more complex structures.

Synthesis: The synthesis of Co₆(CO)₁₆ is more complex and can be achieved through the reductive carbonylation of cobalt salts under specific conditions.

Structure and Properties: The structure of Co₆(CO)₁₆ is not as definitively established experimentally as the smaller clusters, but theoretical studies suggest a structure with Td symmetry.[3]

Quantitative Data Summary

The structural and spectroscopic parameters of cobalt carbonyl clusters are crucial for their characterization and for understanding their bonding and reactivity.

| Compound | Co-Co Bond Length (Å) | Terminal Co-C Bond Length (Å) | Bridging Co-C Bond Length (Å) | Terminal ν(CO) (cm⁻¹) | Bridging ν(CO) (cm⁻¹) |

| Co₂(CO)₈ (C₂ᵥ isomer) | 2.52 | ~1.80 | ~1.90 | 2125-1850 | 1850-1750 |

| Co₄(CO)₁₂ | 2.499 (avg) | - | - | 2125-1850 | 1850-1750 |

| Co₆(CO)₁₆ (predicted) | 2.56 | 1.77 | 2.02 | 2125-1850 | 1850-1750 |

Note: Infrared stretching frequencies are typical ranges. Specific values can vary depending on the solvent and the presence of isomers.[10][11]

Experimental Protocols

Detailed experimental procedures for the synthesis of cobalt carbonyl clusters are often found in specialized organometallic synthesis literature. The following are representative protocols for the key starting materials.

Synthesis of Dicobalt Octacarbonyl, Co₂(CO)₈

Method: High-pressure carbonylation of a cobalt(II) salt.

Procedure: A solution of cobalt(II) acetate in an inert organic solvent is placed in a high-pressure autoclave. The autoclave is purged with carbon monoxide and then pressurized with a mixture of carbon monoxide and hydrogen. The reaction mixture is heated to a temperature of 150-200 °C and maintained at a pressure of 200-300 atm for several hours. After cooling, the autoclave is carefully depressurized, and the resulting solution containing dicobalt octacarbonyl is filtered. The product can be isolated by crystallization at low temperature.[12]

Synthesis of this compound, Co₄(CO)₁₂

Method: Thermal decarbonylation of dicobalt octacarbonyl.

Procedure: A solution of dicobalt octacarbonyl in an inert, high-boiling solvent such as toluene is heated to 50-60 °C under a slow stream of inert gas (e.g., nitrogen or argon) to facilitate the removal of carbon monoxide. The reaction is monitored by the color change of the solution from orange-red to dark brown or black. The reaction is typically complete within a few hours. Upon cooling, the product, this compound, crystallizes from the solution and can be collected by filtration.

Visualizing Key Processes and Relationships

The following diagrams, generated using the DOT language, illustrate important concepts in cobalt carbonyl cluster chemistry.

Caption: A timeline of key discoveries in cobalt carbonyl cluster chemistry.

Caption: Synthetic pathways from dicobalt octacarbonyl to higher nuclearity clusters.

Caption: The catalytic cycle of hydroformylation with a cobalt carbonyl catalyst.

Conclusion

The history of cobalt carbonyl cluster chemistry is a rich narrative of discovery, innovation, and the development of fundamental concepts in organometallic chemistry. From the initial synthesis of Co₂(CO)₈ to the rational design of high-nuclearity clusters, these compounds have provided a fertile ground for exploring structure, bonding, and reactivity. The industrial significance of the hydroformylation reaction has ensured that cobalt carbonyls remain a subject of intense research, with ongoing efforts to develop more efficient and selective catalysts. For scientists in drug development, the synthetic transformations enabled by these catalysts offer powerful tools for the construction of complex molecular architectures. The continued exploration of cobalt carbonyl cluster chemistry promises to yield new insights and applications in the years to come.

References

- 1. application.wiley-vch.de [application.wiley-vch.de]

- 2. Dicobalt octacarbonyl - Wikipedia [en.wikipedia.org]

- 3. Vibrational frequencies of the homoleptic cobalt carbonyls: Co4(CO)12 and Co6(CO)16 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. electronicsandbooks.com [electronicsandbooks.com]

- 7. Dicobalt_octacarbonyl [chemeurope.com]

- 8. alpha.chem.umb.edu [alpha.chem.umb.edu]

- 9. This compound - Wikipedia [en.wikipedia.org]

- 10. Organometallic HyperTextBook: Carbonyl Complexes [ilpi.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. US3236597A - High-purity dicobalt octacarbonyl - Google Patents [patents.google.com]

An In-depth Technical Guide to the Spectroscopic Data of Tetracobalt Dodecacarbonyl

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for tetracobalt dodecacarbonyl (Co₄(CO)₁₂), a key compound in organometallic chemistry and catalysis. This document details its infrared (IR), nuclear magnetic resonance (NMR), and mass spectrometry (MS) data, along with the experimental protocols for these analyses.

Introduction

This compound is a metal carbonyl cluster with the chemical formula Co₄(CO)₁₂. It consists of a tetrahedral core of four cobalt atoms, with twelve carbon monoxide ligands. The molecule possesses C₃ᵥ symmetry, featuring nine terminal and three bridging carbonyl ligands. Understanding its spectroscopic signature is crucial for its identification, characterization, and the study of its reactivity.

Spectroscopic Data

The spectroscopic data for this compound are summarized in the following tables.

Table 1: Infrared (IR) Spectroscopy Data

The infrared spectrum of this compound is characterized by strong absorptions in the carbonyl stretching region (ν(CO)). The distinct vibrational frequencies for the terminal and bridging carbonyl ligands are a key diagnostic feature.

| Vibrational Mode | Wavenumber (cm⁻¹) | Intensity |

| Terminal CO Stretch | ~2065 | Very Strong |

| Terminal CO Stretch | ~2055 | Very Strong |

| Terminal CO Stretch | ~2026 | Strong |

| Bridging CO Stretch | ~1867 | Strong |

Table 2: ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy Data

The ¹³C NMR spectroscopy of this compound is complicated by the fluxional behavior of the carbonyl ligands in solution. At room temperature, the terminal and bridging carbonyls undergo rapid exchange on the NMR timescale, resulting in a single, broad resonance. Variable temperature NMR studies are often required to resolve the distinct carbonyl environments.

| Temperature | Chemical Shift (δ) ppm | Assignment | Notes |

| Room Temperature | ~210 | Averaged signal (terminal and bridging CO) | Broad resonance due to rapid exchange. |

| Low Temperature | Multiple signals observed | Resolved terminal and bridging CO | The exact chemical shifts and number of signals depend on the solvent and the temperature. At sufficiently low temperatures, the exchange process can be slowed to observe the distinct carbonyl environments. |

Note: Obtaining high-resolution, solid-state ¹³C NMR spectra can also provide information on the distinct carbonyl environments, mitigating the effects of fluxionality in solution.

Table 3: Mass Spectrometry (MS) Data

Electron ionization mass spectrometry (EI-MS) of this compound typically shows the molecular ion peak followed by a sequential loss of the twelve carbonyl ligands.

| m/z | Relative Intensity (%) | Assignment |

| 572 | ~5 | [Co₄(CO)₁₂]⁺ (Molecular Ion) |

| 544 | ~10 | [Co₄(CO)₁₁]⁺ |

| 516 | ~15 | [Co₄(CO)₁₀]⁺ |

| 488 | ~20 | [Co₄(CO)₉]⁺ |

| 460 | ~25 | [Co₄(CO)₈]⁺ |

| 432 | ~30 | [Co₄(CO)₇]⁺ |

| 404 | ~40 | [Co₄(CO)₆]⁺ |

| 376 | ~50 | [Co₄(CO)₅]⁺ |

| 348 | ~65 | [Co₄(CO)₄]⁺ |

| 320 | ~80 | [Co₄(CO)₃]⁺ |

| 292 | ~90 | [Co₄(CO)₂]⁺ |

| 264 | ~100 | [Co₄(CO)]⁺ |

| 236 | ~95 | [Co₄]⁺ |

Note: The relative intensities are approximate and can vary depending on the experimental conditions.

Experimental Protocols

Detailed methodologies for the key spectroscopic analyses are provided below. This compound is an air-sensitive solid, and all manipulations should be performed under an inert atmosphere (e.g., nitrogen or argon) using Schlenk line or glovebox techniques.

3.1 Infrared (IR) Spectroscopy (Nujol Mull)

-

Sample Preparation:

-

In a glovebox or under a constant flow of inert gas, place a small amount (1-2 mg) of finely powdered this compound into a clean, dry agate mortar.

-

Add one to two drops of Nujol (mineral oil) to the powder.

-

Grind the mixture with an agate pestle until a smooth, translucent paste (mull) is formed. The consistency should be similar to that of petroleum jelly.

-

-

Sample Mounting:

-

Place a small amount of the mull onto the center of a clean, dry potassium bromide (KBr) or sodium chloride (NaCl) IR plate.

-

Place a second IR plate on top of the mull and gently press the plates together to form a thin, uniform film of the sample. Avoid excessive pressure which can damage the plates.

-

-

Data Acquisition:

-

Acquire a background spectrum of the empty spectrometer.

-

Place the sandwiched IR plates into the sample holder of the FTIR spectrometer.

-

Acquire the sample spectrum.

-

The typical spectral range for observing carbonyl stretches is 2200-1600 cm⁻¹.

-

3.2 ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation (in a glovebox):

-

Weigh approximately 20-30 mg of this compound into an NMR tube.

-

Add approximately 0.6 mL of a dry, degassed deuterated solvent (e.g., toluene-d₈, chloroform-d).

-

Cap the NMR tube securely.

-

Gently agitate the tube to dissolve the sample.

-

-

Data Acquisition:

-

Insert the NMR tube into the spectrometer.

-

Acquire a standard proton-decoupled ¹³C NMR spectrum.

-

For variable temperature studies, allow the sample to equilibrate at the desired temperature for several minutes before acquiring the spectrum.

-

Typical acquisition parameters include a spectral width appropriate for organometallic compounds (e.g., 0-250 ppm), a sufficient number of scans to achieve a good signal-to-noise ratio, and a relaxation delay of 2-5 seconds.

-

3.3 Mass Spectrometry (MS)

-

Sample Introduction:

-

The sample can be introduced into the mass spectrometer via a direct insertion probe.

-

In a glovebox, load a small amount of the solid sample into a capillary tube.

-

Quickly transfer the capillary tube to the direct insertion probe and insert it into the mass spectrometer to minimize air exposure.

-

-

Data Acquisition (Electron Ionization):

-

Use a standard electron ionization (EI) source.

-

Typical EI parameters for organometallic compounds are an electron energy of 70 eV.

-

The source temperature should be kept as low as possible to minimize thermal decomposition before ionization.

-

Acquire the mass spectrum over a suitable m/z range (e.g., 50-600 amu).

-

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a metal carbonyl complex like this compound.

Unraveling the Complexity of Tetracobalt Dodecacarbonyl: A Technical Examination of its Theoretical and Experimental Structures

For Immediate Release

A deep dive into the structural nuances of tetracobalt dodecacarbonyl (Co₄(CO)₁₂), this technical guide provides researchers, scientists, and drug development professionals with a comprehensive comparison of its theoretical and experimentally determined molecular geometries. This document outlines detailed experimental and computational methodologies and presents key structural data in a comparative format to facilitate a thorough understanding of this complex metal carbonyl cluster.

This compound, a cornerstone of organometallic chemistry, presents a fascinating case study in the interplay between theoretical predictions and experimental observations. Its structure, characterized by a tetrahedral core of cobalt atoms surrounded by twelve carbonyl ligands, has been a subject of considerable investigation. This guide synthesizes the current understanding of its geometry, highlighting the subtle yet significant differences between computational models and crystallographic data.

Experimental Determination of the Co₄(CO)₁₂ Structure

The definitive experimental structure of Co₄(CO)₁₂ has been elucidated primarily through single-crystal X-ray diffraction. The molecule crystallizes in a C₃ᵥ symmetry, featuring a tetrahedral arrangement of four cobalt atoms. This structure is characterized by two distinct types of carbonyl ligands: nine terminal and three bridging.

The cobalt framework consists of a basal plane of three cobalt atoms and an apical cobalt atom. The three bridging carbonyl groups span the edges of this basal plane. Each of the basal cobalt atoms is coordinated to two terminal carbonyl ligands, while the apical cobalt atom is coordinated to three terminal carbonyl ligands. An average Co-Co bond distance of 2.499 Å has been reported from these studies[1].

Theoretical Modeling of the Co₄(CO)₁₂ Structure

Computational studies, predominantly employing Density Functional Theory (DFT), have been instrumental in probing the electronic structure and geometry of Co₄(CO)₁₂. These theoretical investigations have confirmed that the C₃ᵥ symmetry observed in the solid state is indeed the global minimum energy structure.

DFT calculations using the B3LYP functional predict Co-Co bond distances of 2.51 Å and 2.52 Å for the C₃ᵥ isomer, which are in close agreement with the experimental findings[2][3]. Theoretical studies have also explored a higher-energy isomer with Td symmetry, where all twelve carbonyl ligands are terminal. This isomer is calculated to have a slightly shorter Co-Co bond distance of 2.47 Å[2][3].

Comparative Analysis of Structural Parameters

A detailed comparison of the key bond lengths and angles from both experimental and theoretical studies is crucial for a complete understanding of the molecule's structure. The following tables summarize the available quantitative data.

| Parameter | Experimental Value (Å) | Theoretical Value (Å) (DFT/B3LYP) |

| Average Co-Co Bond Distance | 2.499[1] | 2.51 - 2.52[2][3] |

Table 1: Comparison of Cobalt-Cobalt Bond Distances in Co₄(CO)₁₂.

| Parameter | Experimental Value (Å) | Theoretical Value (Å) (DFT/BP86 for Co₆(CO)₁₆) * |

| Terminal Co-C | ~1.75 - 1.80 | 1.77 |

| Bridging Co-C | ~1.90 - 2.00 | 2.02 |

| Terminal C-O | ~1.13 - 1.15 | 1.20 |

| Bridging C-O | ~1.17 - 1.20 | 1.66 |

Table 2: Comparison of Cobalt-Carbon and Carbon-Oxygen Bond Lengths. Experimental values are typical ranges for metal carbonyls. Theoretical values are from calculations on the related Co₆(CO)₁₆ cluster and serve as an approximation[2][3].

Experimental and Computational Protocols

Experimental Protocol: Single-Crystal X-ray Diffraction

The determination of the crystal structure of an air-sensitive compound like Co₄(CO)₁₂ requires meticulous handling and specialized techniques.

-

Crystal Growth: Single crystals of Co₄(CO)₁₂ are typically grown by slow evaporation of a saturated solution in an inert solvent (e.g., hexane) under an inert atmosphere (N₂ or Ar).

-

Crystal Mounting: A suitable crystal is selected under a microscope in a glovebox and mounted on a cryoloop. The crystal is then flash-cooled in a stream of cold nitrogen gas to minimize thermal motion and prevent degradation.

-

Data Collection: The mounted crystal is placed on a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation). A full sphere of diffraction data is collected by rotating the crystal through a series of angles.

-

Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell parameters and space group. The structure is then solved using direct methods or Patterson methods and refined using full-matrix least-squares on F².

Computational Protocol: Density Functional Theory (DFT) Geometry Optimization

Theoretical calculations provide a powerful tool to complement experimental findings and to explore potential isomers and transition states.

-

Initial Structure: An initial guess for the geometry of the Co₄(CO)₁₂ molecule is built, typically based on the known C₃ᵥ symmetry.

-

Method Selection: A suitable DFT functional (e.g., B3LYP) and basis set (e.g., a triple-zeta basis set with polarization functions) are chosen.

-

Geometry Optimization: The energy of the initial structure is minimized with respect to the atomic coordinates. This iterative process continues until the forces on the atoms and the change in energy between steps fall below predefined convergence criteria.

-

Frequency Analysis: To confirm that the optimized structure corresponds to a true minimum on the potential energy surface, a vibrational frequency calculation is performed. The absence of imaginary frequencies indicates a stable structure.

Visualization of the Structure Determination Workflow

The logical flow from theoretical prediction to experimental verification in determining the structure of Co₄(CO)₁₂ can be visualized as follows:

References

An In-depth Technical Guide to the Electronic Structure of Tetracobalt Dodecacarbonyl

Abstract

Tetracobalt dodecacarbonyl, Co₄(CO)₁₂, is a metal carbonyl cluster compound featuring a tetrahedral core of cobalt atoms coordinated by carbonyl ligands.[1] Its intricate electronic structure, characterized by metal-metal bonding and the synergistic interaction with carbonyl ligands, is fundamental to its stability, reactivity, and catalytic applications. This guide provides a comprehensive overview of the electronic structure of Co₄(CO)₁₂, integrating experimental data and theoretical models. It details the molecular geometry, bonding principles, and the advanced analytical techniques employed for its characterization, offering valuable insights for professionals in chemical research and development.

Introduction

This compound is a black, crystalline solid that serves as a key example of a metal carbonyl cluster.[1] It is insoluble in water and sensitive to air.[1] The molecule's structure and bonding are governed by the principles of organometallic chemistry, particularly the 18-electron rule, which helps to explain its stability.[2][3] The compound consists of a tetrahedral Co₄ core, with each cobalt atom aiming to achieve a stable 18-electron configuration through the formation of Co-Co bonds and coordination with carbon monoxide (CO) ligands.[2][4] Understanding the electronic structure is crucial for harnessing its potential in various chemical transformations, including catalysis.[5]

Molecular and Electronic Structure

The solid-state structure of Co₄(CO)₁₂ reveals a tetrahedral arrangement of the four cobalt atoms, but the overall molecule possesses C₃ᵥ symmetry rather than perfect tetrahedral (Tₑ) symmetry.[1] This is due to the specific arrangement of the twelve carbonyl ligands: nine are terminal (each bonded to a single cobalt atom), and three act as bridging ligands, spanning the edges of one face of the cobalt tetrahedron.[1]

The apical cobalt atom is bonded to three terminal CO groups and the three basal cobalt atoms. Each of the three basal cobalt atoms is coordinated to two terminal CO groups and is also involved in two bridging CO interactions.[5]

Bonding Principles

18-Electron Rule: The stability of Co₄(CO)₁₂ can be rationalized using the 18-electron rule, a guideline for predicting the stability of transition metal complexes. Each cobalt atom, being in Group 9, contributes 9 valence electrons. Each of the twelve carbonyl ligands donates 2 electrons. To satisfy the rule for the entire cluster (4 x 18 = 72 electrons), the total electron count is calculated as follows:

-

(4 Co atoms × 9 valence electrons/Co) + (12 CO ligands × 2 electrons/CO) = 36 + 24 = 60 valence electrons.

To achieve the required 72 electrons, 12 additional electrons are needed, which are provided by the formation of six Co-Co single bonds (6 bonds × 2 electrons/bond = 12 electrons). This corresponds to the six edges of the Co₄ tetrahedron.[4]

Synergic Bonding: The bonding between the cobalt atoms and the CO ligands is a classic example of synergic bonding.[6] This involves two components:

-

σ-Donation: A lone pair of electrons from the carbon atom of CO is donated into an empty d-orbital of the cobalt atom, forming a Co-C σ-bond.[6][7]

-

π-Backbonding: Electron density from filled d-orbitals on the cobalt atom is donated back into the empty π* antibonding orbitals of the CO ligand.[6][8]

This synergic interaction strengthens the metal-carbon bond but consequently weakens the carbon-oxygen triple bond.[8][9] This weakening is experimentally observable as a decrease in the C-O stretching frequency in infrared spectroscopy compared to that of free CO (2143 cm⁻¹).[9] Bridging carbonyls exhibit a greater degree of π-backbonding, resulting in weaker C-O bonds and lower stretching frequencies compared to terminal carbonyls.

Quantitative Data Presentation

The structural and spectroscopic parameters of Co₄(CO)₁₂ have been determined through various experimental and computational methods.

Table 1: Structural Parameters of Co₄(CO)₁₂

| Parameter | Experimental Value | Computational (B3LYP) Value | Reference |

| Average Co-Co Bond Length | 2.499 Å | 2.51 - 2.52 Å | [1],[2] |

| Average C-O Bond Length | 1.133 Å | - | [1] |

| Average Co-C-O Angle | 177.5° | - | [1] |

Note: Computational values can vary depending on the functional and basis set used.

Table 2: Infrared Spectroscopic Data for Co₄(CO)₁₂

| Ligand Type | ν(CO) Stretching Frequency (cm⁻¹) |

| Terminal | 2044 - 2074 |

| Bridging | 1886 |

Source: Adapted from spectroscopic data for analogous rhodium complexes, which share the same C₃ᵥ structure.[9]

Experimental and Computational Protocols

The elucidation of the electronic structure of Co₄(CO)₁₂ relies on a combination of experimental techniques and theoretical calculations.

X-ray Crystallography

Methodology: Single-crystal X-ray diffraction is the primary method for determining the solid-state molecular structure of Co₄(CO)₁₂. A suitable crystal is irradiated with monochromatic X-rays. The diffraction pattern produced by the crystal is collected and analyzed. The positions of the atoms in the crystal lattice are determined by fitting the experimental diffraction data to a structural model, which is then refined to yield precise bond lengths, bond angles, and the overall molecular symmetry.

Vibrational Spectroscopy (Infrared)

Methodology: Infrared (IR) spectroscopy is used to probe the nature of the carbonyl ligands. A sample of Co₄(CO)₁₂ (typically dissolved in a suitable solvent like hexane or as a solid mull) is exposed to infrared radiation. The molecule absorbs radiation at specific frequencies corresponding to the vibrational modes of its bonds. The C-O stretching vibrations are particularly informative. The number, position, and intensity of the ν(CO) bands in the IR spectrum provide direct evidence for the different types of CO ligands (terminal vs. bridging) and the extent of π-backbonding from the metal centers.[3][9]

Density Functional Theory (DFT)

Methodology: DFT is a computational quantum mechanical modeling method used to investigate the electronic structure and other properties of molecules. For Co₄(CO)₁₂, calculations are typically performed using a specific functional (e.g., B3LYP, BP86) and a basis set that describes the atomic orbitals.[2] The calculation solves the Kohn-Sham equations to find the ground-state electron density, from which properties like molecular geometry, bond energies, and vibrational frequencies can be derived.[2] These theoretical results are then compared with experimental data to validate the computational model and provide deeper insight into bonding.[2]

Visualization of Structure and Workflow

Molecular Structure and Bonding Diagram

Caption: Conceptual diagram of Co₄(CO)₁₂ showing the tetrahedral cobalt core and ligand types.

Characterization Workflow

Caption: Workflow for elucidating the electronic structure of this compound.

Conclusion

The electronic structure of this compound is a sophisticated interplay of metal-metal bonding within a tetrahedral Co₄ framework and synergic metal-ligand interactions. The C₃ᵥ symmetry, arising from the presence of both terminal and bridging carbonyl ligands, is a defining feature confirmed by X-ray crystallography. The 18-electron rule provides a robust framework for understanding the cluster's stability, necessitating six Co-Co bonds. Spectroscopic and computational data converge to paint a detailed picture of the bonding, where π-backdonation from cobalt to the CO ligands is a critical component. This comprehensive understanding is paramount for the rational design of catalysts and for advancing the field of organometallic chemistry.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Vibrational frequencies of the homoleptic cobalt carbonyls: Co4(CO)12 and Co6(CO)16 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. youtube.com [youtube.com]

- 5. DODECACARBONYLTETRACOBALT | 17786-31-1 [chemicalbook.com]

- 6. CK12-Foundation [flexbooks.ck12.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. dalalinstitute.com [dalalinstitute.com]

An In-depth Technical Guide to the Bonding in Tetracobalt Dodecacarbonyl

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tetracobalt dodecacarbonyl, Co₄(CO)₁₂, is a metal carbonyl cluster compound that serves as a significant subject of study in organometallic chemistry. Its intricate structure and bonding provide a rich platform for understanding metal-metal interactions, ligand bonding, and cluster chemistry. This technical guide provides a comprehensive overview of the bonding in this compound, detailing its synthesis, molecular structure, and spectroscopic properties. The document includes detailed experimental protocols for its preparation and characterization, presents quantitative structural and spectroscopic data in tabular format, and offers a qualitative molecular orbital description of the bonding within the cluster.

Introduction

This compound is a black, crystalline, air-sensitive solid. It is an important precursor for the synthesis of other cobalt-containing clusters and a catalyst in various organic reactions. The molecule is characterized by a tetrahedral core of four cobalt atoms, coordinated by twelve carbonyl ligands. The arrangement of these ligands, with both terminal and bridging modes, leads to a complex bonding scenario that has been elucidated through a combination of experimental techniques and theoretical calculations.

Synthesis of this compound

The most common and convenient method for the synthesis of this compound is the thermal decarbonylation of dicobalt octacarbonyl (Co₂(CO)₈)[1]. The overall reaction is as follows:

2 Co₂(CO)₈ → Co₄(CO)₁₂ + 4 CO

Experimental Protocol: Synthesis

Materials:

-

Dicobalt octacarbonyl (Co₂(CO)₈)

-

Inert, high-boiling point solvent (e.g., hexane, toluene)

-

Schlenk line or glovebox for inert atmosphere operations

-

Heating mantle with a temperature controller

-

Reaction flask equipped with a reflux condenser and a magnetic stirrer

Procedure:

-

Under an inert atmosphere (e.g., nitrogen or argon), dissolve dicobalt octacarbonyl in the chosen solvent in the reaction flask.

-

Heat the solution to 50 °C with stirring[1]. The progress of the reaction can be monitored by the evolution of carbon monoxide.

-

Maintain the temperature for several hours until the reaction is complete. The solution will typically change color, and the product may begin to precipitate.

-

After the reaction is complete, cool the mixture to room temperature.

-

The product, this compound, can be isolated by filtration under an inert atmosphere.

-

The crude product can be purified by recrystallization from a suitable solvent like hexane.

-

The final product should be stored under an inert atmosphere to prevent decomposition.

Molecular Structure and Bonding

The molecular structure of this compound has been determined by single-crystal X-ray diffraction. The molecule possesses a tetrahedral core of cobalt atoms and exhibits C₃ᵥ symmetry[2]. The twelve carbonyl ligands are arranged in two distinct modes: nine are terminal, and three are bridging[2].

The apical cobalt atom is bonded to three terminal carbonyl groups. The three basal cobalt atoms are each coordinated to two terminal carbonyl ligands and are bridged by the remaining three carbonyl groups, with one bridging carbonyl along each edge of the basal cobalt triangle.

Quantitative Structural Data

The precise bond lengths and angles within the Co₄(CO)₁₂ molecule have been determined from X-ray crystallographic studies. The following table summarizes key structural parameters.

| Parameter | Experimental Value (Å) | Calculated Value (Å) |

| Average Co-Co distance | 2.499[2] | 2.50 - 2.52[3] |

| Apical Co - Basal Co | - | 2.51 |

| Basal Co - Basal Co | - | 2.52 |

| Average C-O bond length | 1.133[2] | - |

| Co-C (terminal) | - | - |

| Co-C (bridging) | - | - |

| C-O (terminal) | - | - |

| C-O (bridging) | - | - |

| Parameter | Experimental Value (°) |

| Average Co-C-O angle | 177.5[2] |

Molecular Orbital Description of Bonding

The bonding in this compound can be understood through a qualitative molecular orbital (MO) approach. The cluster's electronic structure is rationalized by the 18-electron rule for each metal center.

The bonding within the Co₄ tetrahedron involves the overlap of the d-orbitals of the cobalt atoms to form a set of cluster molecular orbitals. These metal-metal bonding orbitals are occupied by electrons from the cobalt atoms.

The bonding of the carbonyl ligands to the cobalt core involves two main components:

-

σ-donation: The lone pair of electrons on the carbon atom of the CO molecule is donated to an empty d-orbital on a cobalt atom, forming a σ-bond.

-

π-backbonding: Electron density from filled d-orbitals on the cobalt atom is donated back into the empty π* antibonding orbitals of the CO ligand. This back-donation strengthens the metal-carbon bond and weakens the carbon-oxygen bond.

The presence of both terminal and bridging carbonyl ligands leads to a more complex MO scheme compared to simpler mononuclear carbonyls. The bridging carbonyls form three-center-two-electron bonds with two cobalt atoms.

Caption: Molecular structure of Co₄(CO)₁₂.

Spectroscopic Characterization

Infrared (IR) spectroscopy is a powerful tool for characterizing metal carbonyl complexes, as the stretching frequency of the C-O bond is very sensitive to the bonding mode of the carbonyl ligand.

Infrared Spectroscopy

The IR spectrum of this compound shows distinct absorption bands for the terminal and bridging carbonyl ligands.

-

Terminal CO ligands: These typically exhibit strong C-O stretching bands in the region of 2100-2000 cm⁻¹.

-

Bridging CO ligands: These show C-O stretching bands at lower frequencies, typically in the range of 1880-1800 cm⁻¹.

The lower frequency for the bridging carbonyls is a direct consequence of the increased π-backbonding from two metal centers, which further weakens the C-O bond.

Quantitative Spectroscopic Data

| Vibrational Mode | Experimental Frequency (cm⁻¹) |

| Terminal C-O Stretch | 2068, 2058, 2036, 2028 |

| Bridging C-O Stretch | 1867 |

Experimental Protocol: FTIR Spectroscopy

Materials:

-

This compound

-

Infrared-transparent solvent (e.g., hexane, cyclohexane)

-

FTIR spectrometer

-

Liquid-tight infrared cell with appropriate window material (e.g., KBr, NaCl)

Procedure:

-

Prepare a dilute solution of this compound in the chosen solvent under an inert atmosphere. The concentration should be adjusted to give an absorbance in the optimal range for the instrument.

-

Assemble the liquid infrared cell, ensuring it is clean and dry.

-

Fill the cell with the sample solution using a syringe, avoiding the introduction of air bubbles.

-

Record the FTIR spectrum of the sample over the desired range (typically 4000-400 cm⁻¹).

-

Record a background spectrum of the pure solvent in the same cell.

-

Subtract the solvent spectrum from the sample spectrum to obtain the spectrum of the this compound.

Experimental Protocols: Structural Characterization

Single-Crystal X-ray Diffraction

Crystal Growth:

Single crystals of this compound suitable for X-ray diffraction can be grown by slow evaporation of a saturated solution in an inert solvent such as hexane or by slow cooling of a hot, saturated solution.

Data Collection and Structure Refinement:

-

A suitable single crystal is mounted on a goniometer head.

-

The crystal is placed in a stream of cold nitrogen gas (typically 100-150 K) to minimize thermal motion and decomposition.

-

X-ray diffraction data are collected using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα radiation) and a detector.

-

The collected diffraction data are processed to determine the unit cell parameters and the intensities of the reflections.

-

The crystal structure is solved using direct methods or Patterson methods and refined by full-matrix least-squares on F².

-

All non-hydrogen atoms are typically refined anisotropically. Hydrogen atoms are usually placed in calculated positions and refined using a riding model.

Conclusion

The bonding in this compound is a fascinating example of the intricate electronic and structural features of metal carbonyl clusters. The combination of metal-metal bonds and the dual σ-donating and π-accepting nature of the carbonyl ligands results in a stable and reactive molecule. The detailed understanding of its synthesis, structure, and spectroscopic properties, as outlined in this guide, is crucial for its application in various fields of chemistry and materials science. The provided experimental protocols offer a practical guide for researchers working with this important organometallic compound.

References

A Preliminary Investigation into the Reactivity of Tetracobalt Dodecacarbonyl (Co₄(CO)₁₂)

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Tetracobalt dodecacarbonyl, Co₄(CO)₁₂, is a metal carbonyl cluster that serves as a significant precursor in organometallic chemistry and catalysis. Its reactivity is characterized by a rich and diverse chemistry, including ligand substitution, cluster fragmentation, and reactions with a variety of organic and inorganic substrates. This technical guide provides a preliminary investigation into the core reactivity of Co₄(CO)₁₂, summarizing key reaction pathways, quantitative data, and detailed experimental protocols. The information presented is intended to serve as a foundational resource for researchers exploring the synthetic and catalytic applications of this versatile cobalt cluster.

Introduction

Co₄(CO)₁₂ is a black crystalline solid that is air-sensitive and soluble in many organic solvents.[1] Its structure consists of a tetrahedral core of four cobalt atoms, with nine terminal and three bridging carbonyl ligands, resulting in C₃ᵥ symmetry.[1] The reactivity of Co₄(CO)₁₂ is largely dictated by the lability of the Co-CO and Co-Co bonds, making it a valuable starting material for the synthesis of a wide range of cobalt-containing compounds.

Structural and Spectroscopic Data

The structural and spectroscopic properties of Co₄(CO)₁₂ are crucial for understanding its reactivity. Key data points are summarized in the tables below.

Table 1: Structural Parameters of Co₄(CO)₁₂

| Parameter | Value | Reference |

| Molecular Formula | Co₄(CO)₁₂ | [1] |

| Molar Mass | 571.858 g/mol | [1] |

| Molecular Symmetry | C₃ᵥ | [1] |

| Average Co-Co distance | 2.499 Å | [1] |

| Average C-O bond length | 1.133 Å | [1] |

| Average Co-C-O angle | 177.5° | [1] |

Table 2: Infrared Spectroscopic Data for Co₄(CO)₁₂

| Vibrational Mode | Wavenumber (cm⁻¹) | Reference |

| Terminal ν(CO) | ~2050-2060 | [2] |

| Bridging ν(CO) | ~1867 | [2] |

Table 3: Thermochemical Data for Co₄(CO)₁₂

| Property | Value | Units | Reference |

| Enthalpy of Formation (gas) | -1385.8 ± 16.7 | kJ/mol | [3] |

| Enthalpy of Combustion (solid) | -4953.9 ± 8.4 | kJ/mol | [3] |

| Enthalpy of Sublimation | 96.2 ± 4.2 | kJ/mol | [4] |

Key Reaction Pathways

The reactivity of Co₄(CO)₁₂ can be broadly categorized into three main areas: ligand substitution, cluster fragmentation, and reactions with unsaturated substrates.

Ligand Substitution Reactions

One of the most fundamental reactions of Co₄(CO)₁₂ is the substitution of its carbonyl ligands with other donor ligands, such as phosphines. These reactions typically proceed via a dissociative mechanism, where a CO ligand first dissociates from the cluster, creating a vacant coordination site for the incoming ligand to bind.